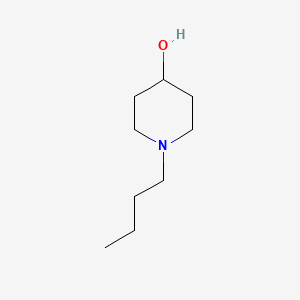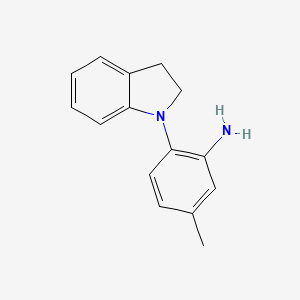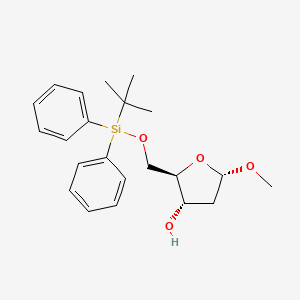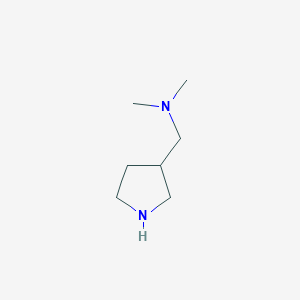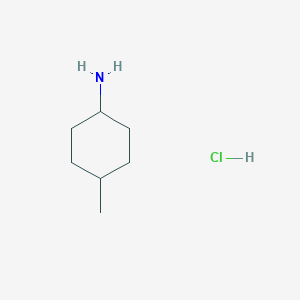
trans-4-Methylcyclohexanamine hydrochloride
Descripción general
Descripción
Trans-4-Methylcyclohexanamine hydrochloride (CAS Number: 33483-65-7) is a synthetic chemical compound . It has a molecular weight of 149.66 and its molecular formula is C7H16ClN . It is a solid at room temperature .
Molecular Structure Analysis
The molecular structure of this compound consists of a cyclohexane ring with a methyl group (CH3) and an amine group (NH2) attached . The trans- configuration indicates that these groups are on opposite sides of the ring.Physical And Chemical Properties Analysis
This compound is a solid at room temperature . It has a density of 0.8±0.1 g/cm3 . Its boiling point is 149.3±8.0 °C at 760 mmHg .Aplicaciones Científicas De Investigación
Preparation of trans-1-Isocyanato-4-methylcyclohexane
- Deng Yong (2001) detailed a method to prepare trans-1-isocyanato-4-methylcyclohexane, including the synthesis of trans-4-methylcyclohexylamine, characterized by mild reactions and minimal waste, suggesting its potential in large-scale applications Deng Yong (2001).
Synthesis of Trans-4-(N-Acetylamido)Cyclohexanol
- Li Jia-jun (2012) reported the synthesis of Trans-4-(N-acetylamido)cyclohexanol, a precursor for pharmaceutical intermediates. The method involved acetylation of p-aminophenol followed by catalytic hydrogenation, achieving high selectivity and yield, indicating the importance of this compound in pharmaceutical synthesis Li Jia-jun (2012).
Chemical Analysis and Characterization
Tale of two isomers: Gas Chromatography and Human Olfactory Analysis
- Gallagher et al. (2015) utilized gas chromatography and human olfactory "sniffer" detectors to analyze odorous chemicals from an industrial spill involving crude 4-methylcyclohexane methanol. The study highlighted the distinct odors and perception complexities of cis- and trans-4-MCHM isomers, underlining the significance of stereochemistry in odor perception and the potential industrial and environmental implications Gallagher et al. (2015).
Environmental and Analytical Chemistry
Determination of (4-methylcyclohexyl)methanol isomers
- Foreman et al. (2015) developed a method using heated purge-and-trap gas chromatography/mass spectrometry to determine cis- and trans-isomers of (4-methylcyclohexyl)methanol from the Elk River chemical spill. The study revealed isomer-specific environmental distribution and persistence, providing insights into the environmental impact and behavior of such compounds Foreman et al. (2015).
Aerobic and anaerobic microbial degradation of crude (4-methylcyclohexyl)methanol
- Yuan et al. (2016) investigated the degradation kinetics of cis- and trans-4-MCHM by sediment microorganisms. The study provided critical information on the environmental fate and potential treatment strategies for 4-MCHM and related cyclohexane derivatives, highlighting the role of microorganisms in bioremediation Yuan et al. (2016).
Safety and Hazards
This compound is associated with several hazard statements, including H302 (harmful if swallowed), H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and wearing protective gloves/clothing/eye protection/face protection .
Análisis Bioquímico
Biochemical Properties
Trans-4-Methylcyclohexanamine hydrochloride plays a significant role in biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with amine oxidases, which are enzymes that catalyze the oxidation of amines. This interaction can lead to the formation of aldehydes, ammonia, and hydrogen peroxide. Additionally, this compound can bind to certain receptors on cell membranes, influencing cellular signaling pathways .
Cellular Effects
This compound affects various types of cells and cellular processes. It can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to affect the expression of genes involved in metabolic pathways, leading to changes in cellular energy production and utilization. Furthermore, this compound can impact cell signaling by binding to specific receptors, thereby altering the downstream signaling cascades .
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules. It can act as an enzyme inhibitor or activator, depending on the context. For instance, it may inhibit the activity of certain amine oxidases, leading to an accumulation of amines in the cell. Additionally, this compound can influence gene expression by interacting with transcription factors or other regulatory proteins, thereby modulating the transcription of specific genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. It has been observed that this compound is relatively stable at room temperature but may degrade over extended periods. Long-term exposure to this compound can lead to changes in cellular function, including alterations in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it may have minimal impact on cellular function, while higher doses can lead to significant changes. For example, high doses of this compound have been associated with toxic effects, including cellular damage and apoptosis. Threshold effects have also been observed, where a certain dosage is required to elicit a measurable response .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as amine oxidases, which play a role in the metabolism of amines. This interaction can affect metabolic flux and metabolite levels within the cell. Additionally, this compound can influence the activity of other enzymes involved in energy production and utilization, thereby impacting overall cellular metabolism .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cell membranes. Once inside the cell, this compound may localize to specific compartments or organelles, depending on its interactions with other biomolecules .
Subcellular Localization
The subcellular localization of this compound can influence its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, this compound may localize to the mitochondria, where it can impact energy production and metabolic processes. Additionally, its localization to the nucleus can influence gene expression by interacting with transcription factors and other regulatory proteins .
Propiedades
IUPAC Name |
4-methylcyclohexan-1-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15N.ClH/c1-6-2-4-7(8)5-3-6;/h6-7H,2-5,8H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GIRKJSRZELQHDX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(CC1)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60955108 | |
| Record name | 4-Methylcyclohexan-1-amine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60955108 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
149.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
33483-66-8, 33483-65-7, 100959-19-1 | |
| Record name | 4-Methylcyclohexan-1-amine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60955108 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Cyclohexanamine, 4-methyl-, hydrochloride (1:1), trans | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.124.397 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 4-Methylcyclohexylamine Hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 4-Methylcyclohexylamine hydrochloride, trans- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HP5VM29VB9 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | 4-Methylcyclohexylamine hydrochloride, cis- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/39KR6PT2LY | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



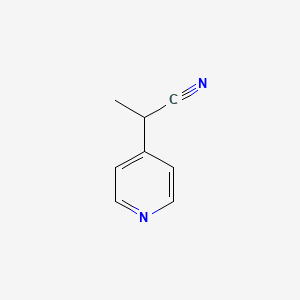
![4,7-Dimethyl-4,5,6,7-tetrahydro-[1,2,5]oxadiazolo[3,4-b]pyrazine](/img/structure/B1317667.png)
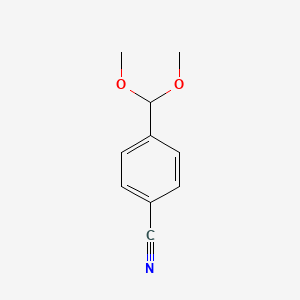

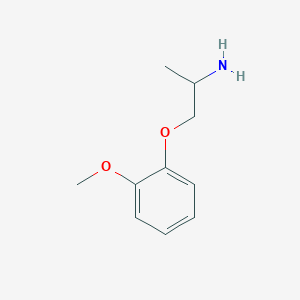
![2-[(2-Methylprop-2-en-1-yl)oxy]aniline](/img/structure/B1317676.png)
